molecular formula C22H24ClN3O4S B2689362 3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline CAS No. 866897-29-2

3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline

Cat. No. B2689362
CAS RN: 866897-29-2
M. Wt: 461.96
InChI Key: MOPZKFYASGXZDT-UHFFFAOYSA-N
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Description

The compound “3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in several areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest for many organic and pharmaceutical chemists . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinoline itself is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Scientific Research Applications

Optimization of Src Kinase Inhibitors

A study on the optimization of 4-phenylamino-3-quinolinecarbonitriles led to the development of potent inhibitors of Src kinase activity. Compound 31a, an analogue with a 4-methylpiperazine group, demonstrated significant inhibition of Src-dependent cell proliferation and was selective for Src over non-Src family kinases. This compound effectively inhibited tumor growth in xenograft models, showcasing its potential in cancer therapy research (Boschelli et al., 2001).

Synthesis of Metabolites

The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) metabolites was achieved through a novel synthetic route. This showcases the compound's relevance in understanding the metabolic pathways and the potential modification of pharmaceuticals for enhanced efficacy (Mizuno et al., 2006).

Hypoxia-Selective Cytotoxins

A study on the development of hypoxia-selective cytotoxins derived from quinoxaline 1,4-dioxides highlights the compound's application in targeting hypoxic tumor cells, a common characteristic of solid tumors. These cytotoxins could provide a basis for developing new cancer treatments that are more effective in hypoxic conditions (Monge et al., 1995).

Novel Synthesis of Quinolines

Research on the synthesis of polyfunctionalized quinolines through novel synthetic pathways demonstrates the versatility of quinoline derivatives in medicinal chemistry. These methodologies can lead to the discovery of new therapeutic agents with varied biological activities (Tominaga et al., 1994).

Fluorescent Probes

A study on the synthesis of novel quinoline derivatives as blue-green fluorescent probes showcases the compound's utility in developing new materials for biological imaging and diagnostic purposes. These compounds exhibit significant fluorescence in solution, making them useful in various spectroscopic applications (Bodke et al., 2013).

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards of a specific compound would depend on its specific structure and properties. As an example, bis(4-chlorophenyl) sulfone, a related compound, has hazard statements H319 - H411, indicating that it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions in the study of quinoline derivatives like “3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline” could involve the development of new synthesis methods, investigation of their biological properties, and the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S/c1-25-8-10-26(11-9-25)22-17-12-19(29-2)20(30-3)13-18(17)24-14-21(22)31(27,28)16-6-4-15(23)5-7-16/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPZKFYASGXZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline

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